![molecular formula C22H6Cl8N4O2 B1436609 Pigment Yellow 110 CAS No. 5590-18-1](/img/structure/B1436609.png)
Pigment Yellow 110
Overview
Description
Pigment Yellow 110, also known as Isoindolinone Yellow, is a high opacity pigment with excellent resistance to light, weather, heat, and migration . It is extensively used in various applications such as decorative water-based paints, industrial paints, coil coatings, powder coatings, decorative solvent-based paints, OEM paints, textile printings, offset inks, NC inks, UV inks, and various types of plastics .
Synthesis Analysis
The synthesis of Pigment Yellow 110 involves dispersion polymerization and miniemulsion polymerization methods . Crude Pigment Yellow 110 particles and Span80 are suspended into ethanol by dispersion method to obtain a product, which is subsequently coated with styrene through a mini-emulsion polymerization procedure .
Molecular Structure Analysis
The crystal structure of Pigment Yellow 110 has been determined from X-ray Powder Diffraction (XRPD) data . The α- and β-forms of Pigment Yellow 110 crystallize in P ¯1 P 1 ‾ and P 2 1 / c, respectively, with the Pigment Yellow 110 molecule occupying a center of symmetry in both forms . Both polymorphs are layered structures consisting of infinite chains of hydrogen-bonded molecules .
Chemical Reactions Analysis
Pigment Yellow 110 has been modified for use in electrophoretic displays . This involves coating the pigment with styrene through a miniemulsion polymerization procedure .
Physical And Chemical Properties Analysis
Pigment Yellow 110 is a yellow powder with a reddish shade . It has a density of 1.79 g/cm³, a specific surface area of 28.6 m²/g, and an oil absorption of 45.6 ml/100g . It has excellent light fastness, heat resistance up to 300°C, and good resistance to various substances including acid, alkali, alcohol, ester, benzene, and ketone .
Scientific Research Applications
Electrophoretic Display Applications
Pigment Yellow 110 (PY110): has been utilized in the development of electrophoretic displays, specifically to improve the contrast ratio of yellow-white dual-color display cells. Researchers have employed methods like dispersion polymerization and miniemulsion polymerization to enhance the performance of PY110 composite particles, resulting in improved dispersion stability and contrast ratios .
Coatings Applications
In the coatings industry, PY110 is recognized for its exceptional performance, particularly in high-end applications where excellent weatherfastness and heat stability are crucial. It is recommended for use in premium coatings to achieve these properties .
Dispersion Studies
The dispersibility of PY110 is a critical factor for achieving maximum tinctorial strength in various applications. Studies have focused on how different surfactants with varying Hydrophilic Lipophilic Balance (HLB) values and combinations can influence this pigment’s dispersion.
Mechanism of Action
properties
IUPAC Name |
4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFIXNBFUBOBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H6Cl8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052219 | |
Record name | 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [BASF MSDS] | |
Record name | C.I. Pigment Yellow 110 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20390 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1H-Isoindol-1-one, 3,3'-(1,4-phenylenediimino)bis[4,5,6,7-tetrachloro- | |
CAS RN |
5590-18-1 | |
Record name | Pigment Yellow 110 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5590-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Pigment Yellow 110 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindol-1-one, 3,3'-(1,4-phenylenedinitrilo)bis[4,5,6,7-tetrachloro-2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(1,4-phenylenediimino)bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PIGMENT YELLOW 110 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64U4JIR8EM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the modification of Pigment Yellow 110 with styrene impact its performance in electrophoretic displays?
A2: Encapsulating modified Pigment Yellow 110 with styrene through dispersion and mini-emulsion polymerization techniques enhances its suitability for electrophoretic displays. [] This modification results in composite particles (PS/PY110-S) that exhibit improved dispersion stability and electrophoretic mobility. Consequently, incorporating these modified particles in a yellow-white dual-color electrophoretic display cell significantly enhances the contrast ratio, achieving a value of 1.58. [] This improvement highlights the effectiveness of styrene encapsulation in optimizing Pigment Yellow 110 for advanced display technologies.
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